molecular formula C12H14O3 B13490325 Methyl 3-formyl-5-isopropylbenzoate

Methyl 3-formyl-5-isopropylbenzoate

Cat. No.: B13490325
M. Wt: 206.24 g/mol
InChI Key: IUSNHANOLDTAQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-5-isopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-5-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the Friedel-Crafts acylation of isopropylbenzene with methyl formate in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the formyl group at the 3-position and the isopropyl group at the 5-position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-5-isopropylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Methyl 3-formyl-5-isopropylbenzoate can be compared with other similar compounds, such as:

The presence of both the formyl and isopropyl groups in this compound makes it unique and versatile for various synthetic and research applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-formyl-5-propan-2-ylbenzoate

InChI

InChI=1S/C12H14O3/c1-8(2)10-4-9(7-13)5-11(6-10)12(14)15-3/h4-8H,1-3H3

InChI Key

IUSNHANOLDTAQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C=O)C(=O)OC

Origin of Product

United States

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